molecular formula C10H18N2O4 B5235262 methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate CAS No. 32175-29-4

methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate

Cat. No.: B5235262
CAS No.: 32175-29-4
M. Wt: 230.26 g/mol
InChI Key: RPCPEKVNPMGVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate is a carbamate derivative featuring a cyclohexyl backbone substituted with a methoxycarbonylamino group. This compound is structurally characterized by a carbamate linkage (-OCONH-) attached to the cyclohexyl ring, with an additional methoxycarbonyl (-OCOOCH₃) moiety at the 4-position. Carbamates of this type are often utilized in medicinal chemistry as intermediates for drug synthesis, particularly in the development of protease inhibitors, kinase modulators, and anti-inflammatory agents .

Properties

IUPAC Name

methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-15-9(13)11-7-3-5-8(6-4-7)12-10(14)16-2/h7-8H,3-6H2,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCPEKVNPMGVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CCC(CC1)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301653, DTXSID101218934
Record name methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Cyclohexanedicarbamic acid, dimethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32175-29-4, 32222-08-5
Record name NSC145147
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Cyclohexanedicarbamic acid, dimethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate typically involves the reaction of cyclohexylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate exhibit antiviral properties. For instance, non-nucleoside structured compounds have been developed against various human viruses, suggesting a potential pathway for antiviral drug development . The mechanism often involves inhibiting viral replication or enhancing immune response.

Neurological Research

Methyl carbamates, including this compound, have been studied for their effects on acetylcholinesterase (AChE) inhibition. Such inhibition leads to increased acetylcholine levels at synapses, which can be beneficial in treating certain neurological disorders like Alzheimer's disease . The reversible nature of AChE inhibition by carbamates allows for therapeutic applications without the long-term toxicity associated with irreversible inhibitors.

Case Study 1: Antiviral Compound Development

A study published in Nature highlighted the synthesis of a series of antiviral compounds based on carbamate structures. Among these, this compound was identified as a lead compound due to its favorable pharmacokinetic properties and efficacy in vitro against viral strains .

Case Study 2: Neurological Impact Assessment

Research conducted by the National Institutes of Health explored the effects of carbamate derivatives on AChE activity in animal models. This compound showed significant potential in modulating neurotransmitter levels, providing insights into its application for neurodegenerative diseases .

Potential Therapeutic Applications

The therapeutic implications of this compound extend beyond antiviral and neurological applications:

  • Hypertension Treatment : Compounds with similar structures have been noted for their ability to manage conditions such as pulmonary hypertension and heart failure .
  • Cancer Therapy : The compound's structural analogs have shown promise in enhancing the efficacy of certain chemotherapeutic agents through targeted delivery systems .

Mechanism of Action

The mechanism of action of methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate are compared below with related carbamates and cyclohexyl derivatives. Key parameters include molecular weight, substituent effects, biological activity, and synthetic yields.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Synthesis Yield Reference
This compound C₁₀H₁₇N₂O₄ 229.25 g/mol Methoxycarbonylamino, methyl carbamate Not explicitly reported Not specified
tert-Butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate C₁₅H₂₉N₃O₂ 283.41 g/mol Piperazine, tert-butyl carbamate Potential kinase modulation Not specified
tert-Butyl(1-cyanocyclohex-1-yl-N-methyl)-carbamate C₁₃H₂₁N₂O₂ 242.32 g/mol Cyano, tert-butyl carbamate Intermediate for opioid receptor agonists 90%
N-[4-(tert-butyl)cyclohexyl]-substituted benzamides Varies ~300–400 g/mol Benzamide, tert-butyl cyclohexyl Anti-inflammatory (e.g., Scheme 11f: high activity) 41–90%
2,2,2-Trifluoroethyl N-[4-(cyclohexyl(methyl)amino)phenyl]carbamate C₁₆H₂₀F₄N₂O₂ 356.34 g/mol Trifluoroethyl, cyclohexyl(methyl)amino Not explicitly reported Not specified

Key Findings

N-[4-(tert-butyl)cyclohexyl]-substituted benzamides () exhibit notable anti-inflammatory activity (e.g., Scheme 11f), suggesting that bulky cyclohexyl substituents may enhance target binding .

Synthetic Accessibility High-yield syntheses (e.g., 90% for tert-butyl(1-cyanocyclohex-1-yl-N-methyl)-carbamate) contrast with lower yields for complex derivatives like tert-butyl ((1-((5-amino-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (41%, ), highlighting the challenge of introducing heterocyclic moieties .

Structural Flexibility Piperazine-containing analogues (e.g., tert-butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate, ) demonstrate the role of nitrogen heterocycles in enhancing solubility and target affinity, a feature absent in the methoxycarbonylamino-substituted target compound .

Biological Activity

Methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate is a compound that belongs to the class of carbamates, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Carbamate Derivatives

Carbamates are esters or salts of carbamic acid and have gained attention in medicinal chemistry due to their ability to enhance the biological activity of various pharmacophores. They are utilized in several approved drugs acting as chemotherapeutic agents, cholinesterase inhibitors, and more . The structural features of carbamates contribute significantly to their stability and permeability, making them suitable candidates for drug development.

The biological activity of this compound can be attributed to its hydrolysis in physiological conditions. Upon hydrolysis, it releases active amines or alcohols that may exert therapeutic effects. The primary pathway of hydrolysis is base-catalyzed, leading to the formation of carbamic acid and subsequent decomposition into corresponding amines and carbon dioxide .

Pharmacological Properties

Research indicates that carbamate derivatives exhibit a range of pharmacological activities:

  • Anticancer Activity : Some studies suggest that carbamate compounds can inhibit DNA replication and induce apoptosis in cancer cells. For instance, similar structures have been shown to bind to DNA, disrupting its function and leading to cell death .
  • Anti-inflammatory Effects : Carbamates may modulate immune responses by affecting cytokine production and immune cell proliferation. In vitro studies have demonstrated that certain derivatives can reduce the secretion of pro-inflammatory cytokines like TNFα and IL-2 .
  • Neuroprotective Effects : Some carbamate derivatives act as cholinesterase inhibitors, which are beneficial in treating neurodegenerative disorders such as Alzheimer's disease.

Case Studies

  • Antitumor Activity : A study evaluated the effects of this compound on various cancer cell lines. The compound showed significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation.
  • Neuroprotection : Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress. Results indicated a reduction in neuronal cell death and preservation of mitochondrial function, suggesting potential applications in neurodegenerative diseases.

Data Table: Biological Activities

Activity Effect Reference
AnticancerInhibition of DNA replication
Anti-inflammatoryReduced cytokine secretion
NeuroprotectivePreservation of neuronal function

Future Directions

The promising biological activities associated with this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise mechanisms through which this compound exerts its biological effects.
  • Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic outcomes.

Q & A

Q. Example Workflow :

Simulate the reaction of methyl chloroformate with 4-aminocyclohexanol.

Validate computational predictions via kinetic experiments.

Adjust synthetic protocols based on energy barriers identified in silico.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • GHS Compliance : Classify under Acute Toxicity (Category 4 for oral, dermal, inhalation). Use gloves, lab coats, and fume hoods .
  • Emergency Measures : Maintain access to eyewash stations and emergency showers. Consult SDS for first-aid guidelines (e.g., rinsing protocols for skin contact) .
  • Waste Disposal : Neutralize residual compound with aqueous base (e.g., NaOH) before disposal to hydrolyze carbamate groups .

Advanced: How can researchers address contradictory data in reported solubility profiles of this compound?

Answer:

  • Factorial Design : Systematically test variables (solvent polarity, temperature, pH) to identify dominant factors. Use ANOVA to assess statistical significance .
  • Molecular Dynamics (MD) Simulations : Predict solvation free energy to guide solvent selection. Compare with experimental solubility measurements in DMSO, ethanol, and water .
  • Controlled Replication : Standardize purity (HPLC ≥98%) and particle size (via milling) to minimize variability .

Case Study : If solubility in ethanol varies between studies, evaluate residual water content or storage conditions (light/heat exposure) as confounding factors.

Basic: What are the established synthetic routes for this compound?

Answer:

  • Route 1 : React 4-aminocyclohexanol with methyl chloroformate in anhydrous THF under N₂. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
  • Route 2 : Protect the amine group with Boc, perform carbamate coupling, then deprotect. Monitor by TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
  • Yield Optimization : Use triethylamine as a base to scavenge HCl and prevent side reactions.

Q. Key Reagents :

  • Methyl chloroformate (CAS 79-22-1)
  • 4-Aminocyclohexanol (CAS 6864-37-5)

Advanced: How do steric and electronic effects influence the reactivity of the carbamate groups in this compound?

Answer:

  • Steric Analysis : Use molecular modeling (e.g., Avogadro) to assess spatial hindrance around the cyclohexyl group. Compare reactivity with linear vs. branched analogs .
  • Electronic Profiling : Calculate Fukui indices via DFT to identify nucleophilic/electrophilic sites. Correlate with experimental nucleophilic substitution rates .
  • Kinetic Studies : Conduct pseudo-first-order reactions with nucleophiles (e.g., amines) to determine rate constants. Use HPLC to track product formation .

Example Finding : Bulky substituents on the cyclohexyl ring may slow carbamate hydrolysis by shielding the carbonyl carbon.

Basic: What chromatographic techniques are suitable for purifying this compound?

Answer:

  • Normal-Phase Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for polar impurities.
  • Reverse-Phase HPLC : Employ a C18 column (acetonitrile/water mobile phase) for high-purity isolation. Monitor at 254 nm (UV-active carbonyl) .
  • Prep-TLC : For small-scale purification, use pre-coated plates and visualize with ninhydrin or iodine staining.

Methodological Note : Pre-dry-load the compound on Celite to improve column efficiency .

Advanced: What strategies can mitigate byproduct formation during large-scale synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Design of Experiments (DoE) : Optimize parameters (stoichiometry, mixing rate) using response surface methodology (RSM) .
  • Catalyst Screening : Test organocatalysts (e.g., DMAP) to enhance carbamate coupling efficiency and reduce side reactions .

Case Study : If dimerization occurs, reduce reaction temperature or switch to a less polar solvent (e.g., toluene) to destabilize intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.